molecular formula C15H21BrN2O2 B13206081 tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13206081
M. Wt: 341.24 g/mol
InChI Key: UTNAUHWHPYIWHH-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Formation of Intermediate: The 4-bromoaniline undergoes a coupling reaction with tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques like column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the bromophenyl moiety allows it to form specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-[(4-bromophenyl)methylamino]pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3

InChI Key

UTNAUHWHPYIWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Br)N

Origin of Product

United States

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